2,5-Dimethoxybenzaldehyde

Descripción general

Descripción

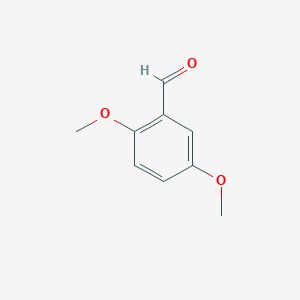

2,5-Dimethoxybenzaldehyde (C₉H₁₀O₃; molecular weight 166.17–166.18 g/mol) is a benzaldehyde derivative with methoxy (-OCH₃) groups at the 2- and 5-positions of the aromatic ring and an aldehyde (-CHO) functional group at the 1-position (Figure 1). It is synthesized via the Vilsmeier-Haack reaction using 1,4-dimethoxybenzene or oxidation of 2,5-dimethoxytoluene . The compound crystallizes in the orthorhombic system (space group Pbca) with unit cell parameters a = 11.0713 Å, b = 13.0603 Å, and c = 15.7808 Å . Its exo- and endo-isomers exhibit distinct DNA-binding properties and thermal stability, making it a candidate for pharmaceutical and materials science applications .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Neuropharmacology

2,5-Dimethoxybenzaldehyde has gained attention for its structural similarity to neurotransmitters such as dopamine and serotonin, making it a potential candidate for developing treatments for neurological and psychiatric disorders. Researchers are investigating its use as a precursor for innovative antidepressants, anxiolytics, and antipsychotic drugs. The compound's unique electronic properties allow for modifications that could enhance drug efficacy and reduce side effects. It is particularly noted for its potential in creating neuroprotective agents that may slow or halt the progression of debilitating conditions like Alzheimer's disease and Parkinson's disease .

1.2 Anticancer Drug Development

In oncology, this compound serves as a promising scaffold for synthesizing novel anticancer agents. Its chemical structure enables the design of compounds that can selectively target specific cellular pathways involved in cancer progression. One notable application is its use as a photosensitizer in photodynamic therapy (PDT), where light-sensitive compounds are activated by light to destroy cancer cells selectively. This approach could lead to more effective and less toxic cancer treatments .

Green Chemistry and Sustainability

2.1 Sustainable Synthesis Methods

The compound is being explored for its applications in developing sustainable materials. Polymer scientists are investigating its use as a monomer or additive in biodegradable plastics. By integrating this compound into polymer structures, researchers aim to create materials that degrade more efficiently while maintaining desirable physical properties. Additionally, it shows promise in the renewable energy sector as a component in organic photovoltaic cells (OPVs), which could enhance the efficiency of solar energy conversion .

Material Science Applications

3.1 Nanotechnology and Smart Materials

In materials science, this compound is being studied for its potential in nanotechnology and smart materials development. Its photochemical properties make it suitable for applications in sensors and organic light-emitting diodes (OLEDs). The versatility of this compound allows researchers to explore new avenues for technological advancements across various disciplines .

Industrial Applications

4.1 Photography and Textile Dyes

Historically, this compound has been used as an intermediate in the preparation of developing agents for black-and-white and color photography. It also serves as a precursor for textile dyes, demonstrating its utility in industrial applications beyond pharmaceuticals .

4.2 Electroplating Baths

The compound has been identified as an additive that can enhance the performance of electroplating baths, indicating its relevance in industrial processes related to metal finishing and surface treatment .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2,5-dimethoxybenzaldehyde primarily involves its role as a precursor in the synthesis of psychoactive substances. These substances interact with various molecular targets, including serotonin receptors (5-HT₂) and adrenergic receptors (α₁), to exert their effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Molecular Properties of 2,5-Dimethoxybenzaldehyde and Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Melting Point (°C) | Thermal Decomposition (°C) |

|---|---|---|---|---|---|

| This compound | C₉H₁₀O₃ | 166.17–166.18 | -CHO, 2×-OCH₃ | 95–100 | ~200 (single-step) |

| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | -CHO, 4-OCH₃ | 0–3 | 245–250 |

| 3,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | -CHO, 3-OCH₃, 4-OCH₃ | 58–60 | 210–215 |

| This compound thiosemicarbazone | C₁₀H₁₃N₃O₂S | 239.29 | -CHO, 2×-OCH₃, -NH-C(S)-NH₂ | 160–162 | 220–225 |

- Key Observations :

- Thermal Stability : this compound is stable up to 95°C but decomposes completely by 200°C, following a single-step mechanism . In contrast, 4-methoxybenzaldehyde has higher thermal resistance (decomposition at ~245°C) due to fewer steric effects from substituents .

- Crystallography : The thiosemicarbazone derivative forms a 3D hydrogen-bonded network (N–H⋯S/O interactions), whereas this compound itself relies on weaker van der Waals forces in its crystal lattice .

Electronic and Spectroscopic Properties

Table 2: Spectroscopic and Electronic Parameters

| Compound | UV-Vis λₘₐₓ (nm) | FTIR C=O Stretch (cm⁻¹) | $^1$H NMR Aldehyde Proton (ppm) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| This compound | 280–290 | 1620 | 10.45 (singlet) | 4.2–4.5 |

| 4-Methoxybenzaldehyde | 265–270 | 1680 | 9.80 (singlet) | 4.8–5.0 |

| 3,4-Dimethoxybenzaldehyde | 295–300 | 1645 | 10.10 (singlet) | 3.9–4.1 |

- Key Observations :

- FTIR : The C=O stretching frequency in this compound (1620 cm⁻¹) is lower than in 4-methoxybenzaldehyde (1680 cm⁻¹), indicating reduced electron-withdrawing effects from the methoxy groups .

- HOMO-LUMO Gap : The smaller gap (4.2–4.5 eV) in this compound suggests higher reactivity compared to 4-methoxybenzaldehyde (4.8–5.0 eV) .

Table 3: DNA-Binding Parameters of this compound Isomers and Derivatives

| Compound | DNA Binding Constant (Kb; M⁻¹) | Hydrogen Bonds Formed | Binding Mode |

|---|---|---|---|

| This compound (exo) | 1.2 × 10⁵ | 2 (DA17, DA18) | Minor groove intercalation |

| This compound (endo) | 8.5 × 10⁴ | 1 (DA17) | Minor groove intercalation |

| This compound thiosemicarbazone | 2.8 × 10⁵ | 3 (N–H⋯S/O) | Surface binding |

- Key Observations: Isomerism: The exo-isomer exhibits stronger DNA binding (Kb = 1.2 × 10⁵ M⁻¹) than the endo-isomer (Kb = 8.5 × 10⁴ M⁻¹) due to optimized hydrogen bonding with adenosine residues (DA17 and DA18) . Thiosemicarbazone Derivative: Enhanced binding (Kb = 2.8 × 10⁵ M⁻¹) arises from additional N–H⋯S/O interactions, though it lacks π-π stacking with DNA .

Actividad Biológica

2,5-Dimethoxybenzaldehyde (DMBA) is an aromatic aldehyde that has garnered attention in various fields of research due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of DMBA, supported by empirical data and case studies.

This compound is characterized by the presence of two methoxy groups attached to the benzene ring, which significantly influences its reactivity and biological properties. Common methods for synthesizing DMBA include:

- Direct Formylation : Involves the reaction of 1,4-dimethoxybenzene with formylating agents.

- Alkylation of 2-Hydroxy-5-Methoxybenzaldehyde : This method utilizes dimethyl sulfate in a two-step process that avoids toxic reagents .

1. Antioxidant Activity

DMBA exhibits significant antioxidant properties. Studies indicate that it can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases. The compound's ability to protect cellular components from oxidative damage has been demonstrated in vitro.

2. Anti-inflammatory Effects

Research has shown that DMBA possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase, making it a potential candidate for treating inflammatory conditions .

3. Antimicrobial Activity

DMBA has demonstrated antimicrobial effects against various pathogens. Its efficacy was tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results that suggest its application in developing antimicrobial agents .

The biological activities of DMBA can be attributed to several mechanisms:

- Interaction with Cellular Targets : DMBA can form hydrogen bonds with DNA bases, influencing gene expression and cellular signaling pathways. Theoretical studies using Density Functional Theory (DFT) have shown strong docking interactions between DMBA and DNA, suggesting potential roles in gene regulation .

- Inhibition of Enzymatic Activity : By inhibiting key enzymes involved in inflammation and microbial growth, DMBA modulates biochemical pathways critical for disease progression.

Case Study 1: Antioxidant and Anti-inflammatory Properties

A study conducted on the effects of DMBA on human cell lines demonstrated a significant reduction in oxidative stress markers when treated with DMBA. The results indicated a dose-dependent response, with higher concentrations leading to more substantial protective effects against oxidative damage .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various compounds, DMBA exhibited superior antimicrobial activity against gram-positive bacteria compared to traditional antibiotics. This suggests its potential use as an alternative or adjunct treatment in combating antibiotic-resistant strains .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | COX-2 inhibition | |

| Antimicrobial | Inhibition of bacterial growth |

Table 2: Synthesis Methods for this compound

Q & A

Basic Questions

Q. What are the key physical properties of 2,5-Dimethoxybenzaldehyde critical for its identification in laboratory settings?

- Methodological Answer: Researchers should prioritize the following properties for identification:

- Melting Point : 45–50°C (critical for purity assessment).

- Boiling Point : 146°C at 10 Torr (indicates volatility under reduced pressure).

- Molecular Formula : C₉H₁₀O₃ (confirmed via elemental analysis or high-resolution mass spectrometry).

- IR Spectroscopy : Peaks at ~1,680 cm⁻¹ (C=O stretch) and ~1,250 cm⁻¹ (C–O methoxy groups) .

A table summarizing these properties can guide quick validation:

| Property | Value/Range |

|---|---|

| Melting Point | 45–50°C |

| Boiling Point (10 Torr) | 146°C |

| Molecular Weight | 166.17 g/mol |

Q. What safety precautions are necessary when handling this compound in laboratory experiments?

- Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile handling .

- Waste Disposal : Collect organic waste separately and dispose via certified hazardous waste services to prevent environmental contamination .

- Emergency Protocols : Immediate flushing with water for skin/eye exposure (15+ minutes) and medical consultation for persistent irritation .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between experimental and computational spectroscopic data for this compound?

- Methodological Answer:

- DFT Calculations : Use gradient-corrected functionals (e.g., Becke’s 1988 exchange-energy approximation) to model IR spectra. This functional ensures accurate asymptotic behavior for electron density .

- Validation : Compare experimental IR peaks (e.g., C=O stretch at 1,680 cm⁻¹) with theoretical DFT outputs. A linear regression slope of ~1 and correlation coefficient (R) of 0.998 indicates strong agreement .

- Troubleshooting : Adjust basis sets (e.g., 6-31G*) or solvent effects in simulations if deviations exceed 5%.

Q. What methodologies are recommended for determining the crystal structure of this compound derivatives?

- Methodological Answer:

- Single-Crystal XRD : Use a Bruker SMART APEX diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect data at 140 K to minimize thermal motion .

- Refinement : Employ SHELXL for structure solution and refinement. Key parameters include:

- Space group: Triclinic P1

- Unit cell dimensions: a = 5.9932 Å, b = 8.5207 Å, c = 10.3272 Å .

- Validation : Check R-factor (<0.05) and wR (<0.15) for reliability .

Q. What synthetic routes utilize this compound as a precursor for biologically active compounds?

- Methodological Answer:

- Schiff Base Formation : React with amines (e.g., thiosemicarbazides) to form bioactive derivatives. For example, condensation with 4-methylthiosemicarbazide yields a triclinic crystal structure suitable for antimicrobial studies .

- Peptide Coupling : Use EDC/HOBt-mediated reactions to link to amino acids, enabling access to neuroactive analogs (e.g., 2C-H, a phenethylamine precursor) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates products with >95% purity.

Propiedades

IUPAC Name |

2,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUKNJHPZAVHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052620 | |

| Record name | 2,5-Dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or yellow crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 2,5-Dimethoxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | 2,5-Dimethoxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-02-7 | |

| Record name | 2,5-Dimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2,5-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W49S1PPL78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.